N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
- This compound is a hybrid molecule containing both a 1,2,4-triazole ring and a pyridine ring. Its chemical structure is complex, but it plays a significant role in medicinal chemistry.
- The 1,2,4-triazole moiety is a five-membered heterocycle with three nitrogen atoms, and it has diverse applications due to its unique properties.
- The compound’s systematic name reflects its substituents and connectivity, emphasizing the triazole and pyridine components.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a 1,2,4-triazole derivative and then introduce the pyridine moiety.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route. Researchers typically use organic solvents, catalysts, and appropriate reagents.
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory-scale synthesis provides valuable insights for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. Is there a particular reaction you’d like me to explore further?
Scientific Research Applications
Medicinal Chemistry: Researchers investigate its potential as an anticancer agent, as mentioned in the literature.
Biological Studies: It may interact with specific molecular targets, affecting cellular processes.
Industry: Its applications extend to materials science, catalysis, and supramolecular chemistry.
Mechanism of Action
- The compound likely exerts its effects through interactions with cellular proteins or pathways. Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to other triazole-containing compounds is essential.
Similar Compounds: While I don’t have a specific list, other 1,2,4-triazole derivatives and pyridine-containing molecules are relevant for comparison.
Remember that this compound’s potential applications and mechanisms are still an active area of research
Properties
Molecular Formula |
C19H25N7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C19H25N7O/c27-18(10-5-9-17-24-23-16-8-3-4-13-26(16)17)21-19-20-15(22-25-19)12-11-14-6-1-2-7-14/h3-4,8,13-14H,1-2,5-7,9-12H2,(H2,20,21,22,25,27) |
InChI Key |
NJDONRYXHBCCDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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